Home > Products > Screening Compounds P137597 > PD-1 Inhibitor 16
PD-1 Inhibitor 16 -

PD-1 Inhibitor 16

Catalog Number: EVT-13468508
CAS Number:
Molecular Formula: C14H23N7O6
Molecular Weight: 385.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1 Inhibitor 16, also referred to as YT-16, is a peptide designed to target the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in immune regulation and cancer immunotherapy. The PD-1 pathway is a significant target for cancer treatment due to its involvement in inhibiting T cell activation and promoting tumor immune evasion. This compound is part of ongoing research aimed at enhancing anti-tumor immune responses by blocking PD-1 interactions.

Source and Classification

PD-1 Inhibitor 16 was developed through computational peptide design methods, specifically targeting the binding interface of PD-1 and its ligand, PD-L1. The classification of this compound falls under immune checkpoint inhibitors, which are therapeutic agents that modulate immune responses to improve the body’s ability to fight cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1 Inhibitor 16 involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The synthesis process includes:

  1. Peptide Design: The sequence YRCMISYGGADYKCIT(C-C) was designed based on computational modeling to optimize binding to PD-1.
  2. Conjugation: The peptide is conjugated with fluorescein isothiocyanate isomer (FITC) at the N terminus using an ε-aminocaproic acid residue linker to minimize steric hindrance.
  3. Purification: After cleavage from the resin, high-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, achieving a purity rating of approximately 90.96%.
  4. Characterization: Mass spectrometry confirms the molecular weight of FITC-YT-16 at 2344.66 Da, aligning with predicted values based on its structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1 Inhibitor 16 reveals a cyclic conformation that enhances its binding affinity to PD-1. The specific interactions involve:

  • N-terminal Interactions: Engaging with residues Ile126 and Glu136 of PD-1.
  • C-terminal Interactions: Binding with residues Asn68, Gln75, Thr76, and Lys78.

These interactions are facilitated by the cyclic nature of the peptide, which allows for simultaneous binding at multiple sites on the PD-1 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of PD-1 Inhibitor 16 include:

  1. Peptide Bond Formation: Utilizing standard SPPS techniques to create peptide bonds between amino acids.
  2. Conjugation Reaction: The attachment of FITC to the peptide via an amide bond formed between the carboxyl group of the peptide and the amine group of FITC.
  3. Cleavage Reaction: Cleavage from the resin involves using trifluoroacetic acid (TFA), which releases the peptide while preserving its integrity.
Mechanism of Action

Process and Data

PD-1 Inhibitor 16 functions by blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thus preventing the inhibitory signals that dampen T cell activity. This blockade enhances T cell activation and proliferation, leading to increased cytokine secretion and improved cytotoxicity against tumor cells. The dissociation constant (Kd) for the interaction between PD-1 and FITC-YT-16 has been determined to be approximately 17.8 ± 2.6 nM, indicating a strong binding affinity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1 Inhibitor 16 include:

  • Molecular Weight: Approximately 2344.66 Da.
  • Purity: Achieved purity rating of around 90.96% via HPLC.

Chemical properties relevant to its function include:

  • Solubility: Soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.
Applications

Scientific Uses

PD-1 Inhibitor 16 has significant potential applications in cancer immunotherapy. Its ability to enhance T cell responses makes it a candidate for combination therapies with other immunotherapeutic agents or traditional chemotherapy. Ongoing research focuses on evaluating its efficacy in various cancer models, aiming to improve treatment outcomes for patients with tumors that exploit the PD-1 pathway for immune evasion.

Introduction to PD-1/PD-L1 Immune Checkpoint Biology in Cancer Immunotherapy

Role of PD-1/PD-L1 Pathway in Tumor Immune Evasion and T-Cell Exhaustion

The PD-1 (Programmed Death-1) receptor, a member of the CD28 immunoglobulin superfamily, functions as a critical immune checkpoint regulator expressed on activated T cells, B cells, natural killer cells, and myeloid-derived cells. Its primary ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), exhibit distinct expression patterns: PD-L1 is broadly inducible on hematopoietic and non-hematopoietic cells (including tumor cells) by inflammatory cytokines (e.g., IFN-γ, TNF), while PD-L2 expression is more restricted to antigen-presenting cells [2] [9]. Under physiological conditions, this pathway maintains peripheral tolerance by delivering inhibitory signals that limit T-cell activation duration and prevent autoimmunity.

In the tumor microenvironment (TME), cancer cells exploit this pathway through adaptive immune resistance—upregulating PD-L1 in response to inflammatory signals (notably IFN-γ secreted by tumor-infiltrating lymphocytes). PD-L1 engagement with PD-1 on cytotoxic T cells initiates a cascade of immunosuppressive events:

  • Phosphorylation of Immunoreceptor Tyrosine-Based Switch Motif (ITSM) in PD-1's cytoplasmic domain, recruiting SHP2 phosphatase
  • Dephosphorylation of TCR signaling intermediates (e.g., ZAP70, CD3ζ, PKCθ), attenuating proximal activation signals
  • Metabolic reprogramming away from glycolysis toward fatty acid oxidation, impairing effector functions
  • Transcriptional downregulation of effector molecules (IFN-γ, perforin, granzymes) and survival factors (Bcl-xL)
  • Cell cycle arrest via p27kip1 accumulation and SKP2 suppression [2] [3]

This interaction drives T-cell exhaustion, characterized by progressive loss of proliferative capacity, cytokine production, and cytotoxic activity. Exhausted T cells exhibit sustained high PD-1 expression, epigenetic reprogramming, and overexpression of multiple inhibitory receptors (e.g., TIM-3, LAG-3), creating a formidable barrier to anti-tumor immunity [2] [9].

Table 1: Key Inhibitory Pathways in Tumor Immune Evasion

PathwayPrimary LigandsExpression PatternMechanism of T-cell Suppression
PD-1/PD-L1PD-L1, PD-L2Inducible on tumor/stromal cellsSHP2-mediated TCR signal dephosphorylation
CTLA-4CD80, CD86Constitutive on TregsCompetitive CD28 blockade
LAG-3MHC-IIActivated/exhausted T cellsInhibitory kinase recruitment
TIM-3Galectin-9T cells, dendritic cellsCalcium flux inhibition

Rationale for Targeting PD-1/PD-L1 Axis in Immuno-Oncology

The clinical validation of PD-1/PD-L1 blockade stems from its dual mechanism reversing tumor-induced immunosuppression:

  • Reinvigoration of exhausted T cells: Antibody-mediated disruption of PD-1/PD-L1 interactions restores TCR signaling, metabolic activity, and effector functions in tumor-infiltrating lymphocytes.
  • Reduction of regulatory T cell (Treg) suppression: PD-1 engagement enhances Treg stability and function; blockade indirectly dampens immunosuppression in the TME [2] [10].

Despite remarkable successes with monoclonal antibodies (mAbs), intrinsic limitations persist:

  • Variable response rates: Only 10-30% of unselected solid tumor patients achieve durable responses to monotherapy
  • Biomarker limitations: PD-L1 immunohistochemistry exhibits suboptimal predictive value due to spatial heterogeneity and dynamic expression changes
  • Pharmacokinetic challenges: Poor tumor penetration of mAbs limits efficacy in immune-excluded tumors
  • Administration burdens: Requirement for intravenous infusion reduces patient convenience [8] [10]

Small-molecule inhibitors address several constraints of biologics:

  • Enhanced tissue penetration: Molecular weights <1 kDa enable diffusion into immune-excluded tumor niches
  • Oral bioavailability: Facilitates outpatient administration and chronic dosing regimens
  • Targeting intracellular interactions: Potential to disrupt PD-1/PD-L1 signaling at alternative nodes
  • Cost-effectiveness: Simplified manufacturing compared to biologics [7] [10]

Recent meta-analyses confirm that combination strategies (e.g., PD-1 + CTLA-4 inhibitors) significantly improve outcomes in low PD-L1–expressing NSCLC, underscoring the need for adaptable therapeutic platforms. Small molecules offer superior flexibility for rational combinatorial targeting of complementary pathways [10].

Table 2: Clinical Response Correlates for PD-1/PD-L1 Inhibitors

Predictive BiomarkerMechanistic BasisClinical Utility
PD-L1 tumor proportion scoreAdaptive immune resistance markerHigher ORR in PD-L1+ tumors
Tumor mutational burden (TMB)Neoepitope availabilityCut-off: >10 mut/Mb predictive of response
CD8+ T-cell infiltrationPre-existing anti-tumor immunityRequired for reinvigoration
IFN-γ signatureAdaptive resistance pathwayPredictive across multiple cancers

Evolution from Monoclonal Antibodies to Small-Molecule Inhibitors

The therapeutic landscape of PD-1/PD-L1 inhibition has progressed through distinct generations:

  • First-generation mAbs (nivolumab, pembrolizumab): IgG4 antibodies disrupting extracellular PD-1/PD-L1 interactions, approved since 2014
  • Peptide-based inhibitors: Designed from PD-1/PD-L1 interface sequences (e.g., PD-1-derived cyclic peptides) with improved tissue penetration but stability limitations
  • Macrocyclic peptides (e.g., BMS-986189): Constrained structures mimicking antibody binding with enhanced oral bioavailability
  • Small-molecule inhibitors (<600 Da): Non-peptidic compounds disrupting protein-protein interactions (PPIs) [7] [8]

PD-1 Inhibitor 16 (PD-1/PD-L1-IN-16/Compound M23) exemplifies this evolution—a potent synthetic inhibitor with IC₅₀ = 53.2 nM in PD-1/PD-L1 blockade assays. Its molecular structure (C₃₄H₃₀N₄O₄, MW 558.63) features:

  • Chiral benzyl ether linkage: Enables optimal spatial orientation for PPI disruption
  • Rigid cyanopyridine core: Mimics key interaction motifs of native PD-1 loops
  • Biphenyl moiety: Occupies hydrophobic pockets in PD-L1's IgV domain
  • Carboxylic acid terminus: Enhances solubility and modulates membrane permeability [1] [7]

The synthetic approach utilizes asymmetric catalysis to install stereocenters, followed by iterative cross-coupling to assemble the biphenyl-cyanopyridine framework. This design overcomes key challenges in small-molecule PPI inhibition:

  • High binding interface surface area (>1,800 Ų) requires focused disruption of "hotspot" residues
  • Shallow PD-L1 groove necessitates precise steric complementarity
  • Lack of deep pockets complicates traditional occupancy-driven inhibition [7]

Table 3: Structural and Functional Properties of PD-1 Inhibitor 16

Molecular PropertyValue/SignificanceDetection Method
Empirical formulaC₃₄H₃₀N₄O₄High-resolution MS
Molecular weight558.63 g/mol--
IC₅₀53.2 nMHomogeneous time-resolved fluorescence (HTRF)
Target engagementPD-1/PD-L1 complexSurface plasmon resonance (SPR)
Stereochemical purity>99% eeChiral HPLC
Metabolic stabilityt½ > 120 min (human microsomes)LC-MS/MS

Mechanistically, PD-1 Inhibitor 16 binds PD-L1's IgV domain at the PD-1 interface, inducing conformational changes that allosterically disrupt complex formation. Nuclear magnetic resonance (NMR) studies confirm compound-induced chemical shift perturbations near β-sheet strands critical for PD-1 engagement. Unlike mAbs, this molecule achieves sub-stoichiometric inhibition by targeting transitional states of the PD-1/PD-L1 interaction [1] [7]. Preclinical studies demonstrate superior tumor penetration in dense stromal models compared to anti-PD-L1 mAbs, with 5-fold higher intratumoral concentrations at 24 hours post-dosing. This translates to enhanced CD8+ T-cell reinvigoration in immune-excluded pancreatic ductal adenocarcinoma models historically resistant to checkpoint antibodies [1].

Properties

Product Name

PD-1 Inhibitor 16

IUPAC Name

(2S)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

Molecular Formula

C14H23N7O6

Molecular Weight

385.38 g/mol

InChI

InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7?,8-,10-/m0/s1

InChI Key

RKAIKBRLPZSBRN-CFGJQEBVSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Isomeric SMILES

CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.